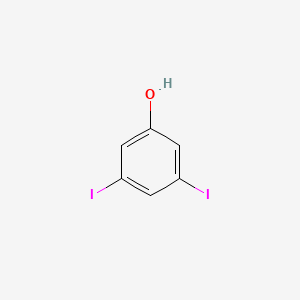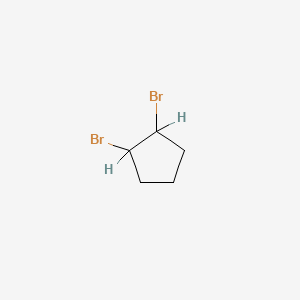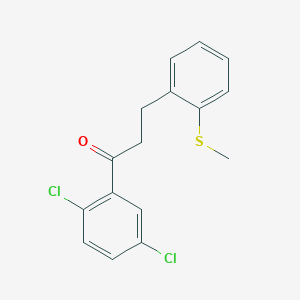
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Vue d'ensemble
Description
“2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” is an organic compound with the molecular formula C16H14Cl2OS . It is also known by its synonyms such as “1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one” and “DTXSID80644345” among others .
Molecular Structure Analysis
The molecular structure of “2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 1 sulfur atom, and 1 oxygen atom . The InChI string representation of the molecule is "InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3" .
Physical And Chemical Properties Analysis
The molecular weight of “2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” is 325.3 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 42.4 Ų . The compound has a rotatable bond count of 5 .
Applications De Recherche Scientifique
Antimicrobial Properties
A study by Benneche et al. (2011) on a similar compound, 5-(Chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, revealed their potential as antimicrobial agents. These compounds significantly reduced biofilm formation by marine bacteria, indicating their usefulness in combating bacterial growth (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Synthesis of Novel Compounds
Wöhrle et al. (1993) demonstrated the synthesis of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)- and 4,5-bis(propylthio)-1,2-dicyanobenzenes from a similar dichloro-dicyanobenzene compound. These reactions led to the creation of new octasubstituted phthalocyanines, showcasing the compound's versatility in synthesizing new materials (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Semisynthesis of Natural Methoxylated Propiophenones
A study by Joshi, Sharma, and Sinha (2005) involved the semisynthesis of natural methoxylated propiophenones. They utilized a similar compound, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), for the oxidation process in their synthesis, demonstrating the compound's utility in the semisynthesis of complex organic molecules (Joshi, Sharma, & Sinha, 2005).
Applications in Organic Synthesis
Cossar, Lu, and Received (1991) explored the chlorination of propiophenone, closely related to 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, in aqueous alkali. This process led to the formation of 2-phenylglyceric acid, indicating the compound's relevance in organic synthesis and transformation processes (Cossar, Lu, & Received, 1991).
Electrochemical Applications
Sankaran and Reynolds (1997) synthesized derivatives of 3,4-ethylenedioxythiophene (EDOT) and studied their electrochemical properties. Given the structural similarity, 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone may also have potential in electrochemical applications, particularly in the formation of conducting polymers (Sankaran & Reynolds, 1997).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWZBJPURGBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644345 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-49-9 | |
| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



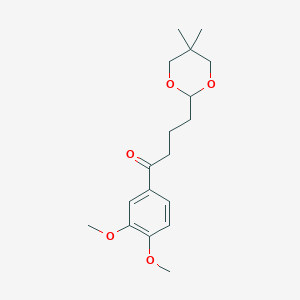

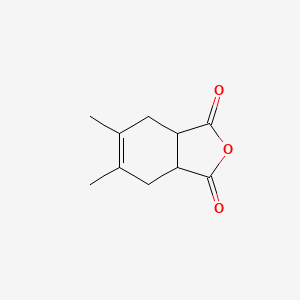

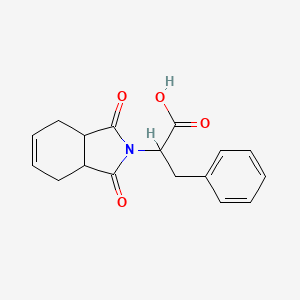

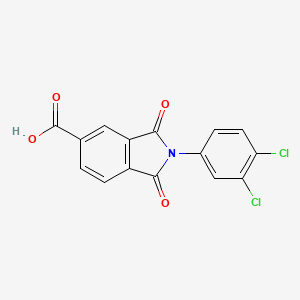


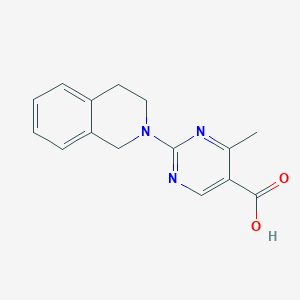
![5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3025036.png)
